Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium iodide
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Overview
Description
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium iodide is a chemical compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium iodide typically involves the reaction of 4-(dimethylamino)phenyldiphenylphosphine with benzyl iodide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium iodide involves its interaction with molecular targets such as enzymes and receptors. The positively charged phosphorus atom can form strong interactions with negatively charged sites on proteins, altering their function. This can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium bromide
Uniqueness
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium iodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C27H27INP |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
benzyl-[4-(dimethylamino)phenyl]-diphenylphosphanium;iodide |
InChI |
InChI=1S/C27H27NP.HI/c1-28(2)24-18-20-27(21-19-24)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)22-23-12-6-3-7-13-23;/h3-21H,22H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
IGTYTWMNYCDBHL-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
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